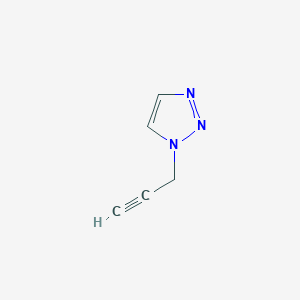

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The prop-2-yn-1-yl group is attached to the nitrogen atom at position 1 of the triazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can be synthesized through various methods. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to yield the desired triazole compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and nucleophiles like amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Aplicaciones Científicas De Investigación

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mecanismo De Acción

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

1-(prop-2-yn-1-yl)-1H-1,2,4-triazole: Similar structure but with a different arrangement of nitrogen atoms in the ring.

1-(prop-2-yn-1-yl)-1H-1,2,3-benzotriazole: Contains a fused benzene ring, leading to different chemical properties.

1-(prop-2-yn-1-yl)-1H-1,2,3-tetrazole: Contains an additional nitrogen atom in the ring, altering its reactivity.

Uniqueness

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its versatility as a building block in synthesis make it a valuable compound in various fields of research .

Actividad Biológica

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a member of the triazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antifungal, and anti-inflammatory properties, supported by case studies and experimental findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including the Huisgen cycloaddition reaction of azides with alkynes. This reaction is notable for its efficiency and selectivity, allowing for the creation of a variety of triazole derivatives.

Anticancer Activity

This compound derivatives have shown significant anticancer potential in various studies:

- Case Study 1 : A series of triazole-containing hybrids were tested against several cancer cell lines. One derivative exhibited an IC50 value of 0.43 µM against HCT116 cells, which is significantly more potent than the control compound Melampomagnolide B (IC50 = 4.93 µM). The compound induced apoptosis and inhibited cell migration by affecting the expression of epithelial and mesenchymal markers such as E-cadherin and vimentin .

- Case Study 2 : Another study demonstrated that a triazole derivative increased reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis via caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HCT116 | 0.43 | Induces apoptosis |

| 6 | HCT116 | 5.19 | Induces ferroptosis |

| 7 | HL60 | <5 | Cell cycle arrest |

Antifungal Activity

Triazoles are well-known for their antifungal properties:

- Study Findings : The compound has been highlighted for its efficacy against various fungal strains. Its mechanism involves inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity .

Anti-inflammatory Activity

Recent studies have also pointed to the anti-inflammatory potential of triazole derivatives:

- Experimental Results : In vitro studies showed that specific indole-linked triazoles could significantly reduce COX-2 levels and associated pro-inflammatory mediators in THP-1 monocytes exposed to advanced glycation end products (AGEs). Compounds were found to suppress ROS production and NF-ĸB translocation effectively .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is closely linked to their structural features. Modifications at various positions on the triazole ring can enhance potency against specific biological targets. For instance:

Propiedades

IUPAC Name |

1-prop-2-ynyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-2-4-8-5-3-6-7-8/h1,3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMDEASYWHQDKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.